molecular formula C13H12N2O B2889037 Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl- CAS No. 959003-66-8

Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-

Cat. No.: B2889037
CAS No.: 959003-66-8
M. Wt: 212.252
InChI Key: GUKZBVAEKWXIMB-BQYQJAHWSA-N
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Description

Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, is an organic compound that features a propenone backbone with a 1-methyl-1H-pyrazol-4-yl and a phenyl group attached

Scientific Research Applications

Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, has several applications in scientific research:

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, typically involves the reaction of 1-methyl-1H-pyrazole with benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the propenone structure. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an ethanol or methanol solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)-propanoic acid
  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
  • 4,4-difluoro-1H-pyrazole derivatives

Uniqueness

Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .

Properties

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-15-10-11(9-14-15)7-8-13(16)12-5-3-2-4-6-12/h2-10H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKZBVAEKWXIMB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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